
Fipronil
Overview
Description
Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) is a broad-spectrum phenylpyrazole insecticide developed in the late 1980s. It acts as a non-competitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death . This compound is widely used in agriculture, veterinary medicine, and urban pest control due to its high efficacy against pests like termites, fleas, and rice borers. However, its environmental persistence and toxicity to non-target organisms, including fish and pollinators, have raised significant ecological concerns .
Key metabolites include This compound sulfone (oxidation product), This compound sulfide (reduction product), This compound desulfinyl (photodegradation product), and This compound amide (hydrolysis product). These degradates retain varying degrees of toxicity and environmental mobility .
Preparation Methods
Fipronil can be synthesized through several routes. One common method involves the displacement reaction of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthio pyrazole-3-nitrile with fluoride in a solvent . The reaction steps include mixing the raw materials with the solvent, adding the fluoride at low temperature, carrying out the reaction at low temperature, and performing water scrubbing, temperature rise, crystallization, and centrifugation to obtain the active ingredient .
Another method involves the chlorination of p-trifluoromethylaniline to obtain 2,6-dichloro-4-trifluoromethyl aniline, followed by diazotization and condensation with 3-dicyanoethyl propanoate to form arylpyrazole nitrile. This compound is then subjected to sulfonation and transposition to obtain this compound .
Chemical Reactions Analysis
Photodegradation
Fipronil is subject to photodegradation, especially in aquatic environments .
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In Water: this compound breaks down into smaller chemicals, with the rate of breakdown increasing as the water becomes less acidic . When this compound in water is exposed to sunlight, it degrades rapidly, with a half-life of 4 to 12 hours . Photodegradation in aquatic environments is a major route of degradation for this compound . The photolysis half-life of this compound in water is 3.63 hours .
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On Soil: Photodegradation on soil surfaces is not a major degradation pathway . The soil surface photolysis half-life of this compound is 149 days .
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Process: Photodegradation of this compound in aqueous systems mainly involves desulfinylation, resulting in this compound desulfinyl . Further degradation reactions can lead to dechlorinated compounds . this compound desulfinyl can also undergo photochemical decomposition to a didechlorinated product via a monodechlorinated product .
Reactions with Water
This compound reacts with water and breaks down into smaller chemicals . The speed of this reaction increases as the water becomes less acidic .
Aerobic Soil Metabolism
In aerobic soil metabolism studies, this compound degrades to form MB46136 and RPA 200766 .
Microbial Degradation
Microbially-mediated processes control this compound degradation in terrestrial and aquatic systems . Under low-oxygen conditions, MB45950 appears to form predominantly through microbial processes .
This compound Photoproducts
The major photolysis products of this compound include :
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MB 46513 (5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-trifluoromethylpyrazole)
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RPA 104615 (5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl) pyrazole-4-sulfonic acid)
Effects of Sunlight
This compound is slightly degraded by sunlight . On plant surfaces, sunlight can break down this compound .
Impact of Hydrogen Peroxide
The formation of desulfinylthis compound accelerates when adding 1% hydrogen peroxide to the aqueous methanol, possibly because of hydroxyl radicals generated upon irradiation .
Toxicity of Degradates
This compound degradates, including MB46136, MB46513, and MB45950, are of toxicological concern . Two this compound metabolites tested in freshwater fish and invertebrates were more toxic than this compound . One of the photometabolites of this compound is this compound desulfinyl, which is more toxic than the parent compound .
GABA-Gated Chloride Channel
This compound blocks the γ-aminobutyric acid (GABA)-gated chloride channel with greater sensitivity in insects than in mammals .
Major Metabolites
This compound's major metabolites, including this compound sulfone, are deposited in fat and fatty tissues .
Scientific Research Applications
Agricultural Applications
Fipronil is extensively used in agriculture for pest control, particularly in crops such as rice, corn, and various vegetables. Its effectiveness against a wide range of pests—including ants, cockroaches, termites, and beetles—makes it a popular choice among farmers.
Table 1: Agricultural Uses of this compound
Crop Type | Target Pests | Application Method |
---|---|---|
Rice | Rice water weevil, leaf folder | Soil treatment, foliar spray |
Corn | Rootworms, thrips | Seed treatment |
Vegetables | Aphids, beetles | Foliar application |
Case Study: this compound in Rice Cultivation
A study demonstrated that this compound application on rice paddy fields significantly reduced pest populations while maintaining crop yield. However, it raised concerns regarding biodiversity loss due to its toxicity to non-target aquatic organisms .
Veterinary Applications
This compound is also employed in veterinary medicine for controlling ectoparasites in pets. It is commonly found in topical formulations for dogs and cats to manage flea and tick infestations.
Table 2: Veterinary Uses of this compound
Animal Type | Target Parasites | Formulation Type |
---|---|---|
Dogs | Fleas, ticks | Spot-on treatments |
Cats | Fleas, ticks | Spot-on treatments |
Case Study: Efficacy in Dogs and Cats
Research indicated that this compound effectively reduces flea populations on dogs and cats when applied as a topical spot treatment. The compound selectively targets insect GABA receptors, minimizing toxicity to mammals while ensuring effective pest control .
Environmental Impact and Safety Concerns
While this compound is effective against pests, its environmental impact has raised significant concerns. Studies indicate that this compound poses risks to non-target species, particularly aquatic organisms and pollinators like bees.
Table 3: Environmental Risks Associated with this compound
Organism Type | Risk Level | Observations |
---|---|---|
Aquatic organisms | High acute toxicity | Significant mortality rates observed |
Honeybees | High acute risk | Negative effects on foraging behavior |
Case Study: Global Trends in Pesticide Poisoning
A review highlighted that this compound exposure has been linked to acute unintentional pesticide poisoning cases globally. Approximately 740,000 annual cases were reported, with significant fatalities attributed to pesticide exposure . This underscores the need for careful management of this compound use in agricultural practices.
Regulatory Status and Research Gaps
The regulatory status of this compound varies by country due to its potential health risks. In some regions, its use has been restricted or banned entirely due to concerns over toxicity and environmental impact.
Table 4: Regulatory Status of this compound by Region
Region | Status |
---|---|
United States | Restricted use |
European Union | Banned for most agricultural uses |
Australia | Under review for safety |
Research Gaps
Despite extensive research on this compound's efficacy and toxicity, gaps remain in understanding its long-term environmental effects and potential alternatives for pest control that are less harmful to non-target species .
Mechanism of Action
Fipronil exerts its effects by binding and blocking GABA A-gated chloride channels in the central nervous system of insects . This causes the accumulation of GABA in the synaptic junctions and the inhibition of nerve transmission, resulting in neuronal hyperexcitability, paralysis, and eventually death . This compound’s specificity towards insects is due to its greater binding affinity for insect GABA A receptors compared to those of mammals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethiprole
Ethiprole, another phenylpyrazole insecticide, differs from fipronil by replacing the trifluoromethylsulfinyl group with an ethylsulfinyl moiety. Despite structural similarities, key differences include:
- Photodegradation : this compound undergoes photolytic desulfinylation to form desulfinylthis compound , a highly neurotoxic metabolite . Ethiprole, however, primarily oxidizes to its sulfone derivative without desulfinylation .
- Metabolism : Ethiprole sulfone forms more rapidly in mammalian systems (e.g., human CYP3A4) compared to this compound sulfone, suggesting faster metabolic detoxification in vertebrates .
- GABA Receptor Binding : Both compounds exhibit similar potency in GABA receptor assays, but ethiprole’s metabolites show reduced residual activity in insects compared to this compound’s degradates .
Parameter | This compound | Ethiprole |
---|---|---|
Major Photoproduct | Desulfinylthis compound | Ethiprole sulfone |
Metabolic Stability | High (slow oxidation) | Moderate (rapid oxidation) |
Insecticidal Persistence | Long-lasting | Moderate |
Mammalian Toxicity | Low | Low |
Dieldrin (Organochlorine Insecticide)
Dieldrin, an organochlorine, shares GABA receptor antagonism with this compound but differs mechanistically:
- Cellular Effects : Dieldrin suppresses neural stem cell differentiation into neurons by 50%, whereas this compound promotes glial cell proliferation (+80% over controls) without suppressing neuronal differentiation .
- Environmental Fate : Dieldrin is highly persistent (half-life >20 years) and bioaccumulative, whereas this compound degrades faster but forms stable, toxic metabolites like this compound sulfone .
- Ecotoxicity : Both compounds reduce dragonfly populations in aquatic ecosystems, but dieldrin’s legacy contamination remains a greater long-term threat .
Parameter | This compound | Dieldrin |
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Primary Target | GABA receptor | GABA receptor |
Environmental Half-Life | Weeks to months | Decades |
Bioaccumulation Factor | Moderate | High |
Neurodevelopmental Impact | Promotes glial cells | Suppresses neurons |
Neonicotinoids (e.g., Imidacloprid)
While neonicotinoids target nicotinic acetylcholine receptors, comparisons with this compound highlight shared ecological risks:
- Systemic Activity: Both are systemic pesticides, but this compound’s higher log Kow (4.0–5.4) enhances adsorption to sediments and organic matter compared to neonicotinoids (log Kow <1) .
- Aquatic Toxicity: this compound is 10–100x more toxic to fish (e.g., Aristichthys nobilis GABA receptor Kd = 346 nM) than imidacloprid .
- Metabolite Toxicity: this compound sulfone retains ~100% GABA receptor activity, whereas neonicotinoid metabolites (e.g., desnitro-imidacloprid) are less toxic .
Parameter | This compound | Imidacloprid |
---|---|---|
Target Receptor | GABA | Nicotinic acetylcholine |
log Kow | 4.0–5.4 | 0.57 |
Fish Toxicity (LC50) | 0.25 mg/L | 10–50 mg/L |
Metabolite Activity | High (sulfone) | Low (desnitro-metabolite) |
Environmental and Metabolic Stability Comparisons
Photocatalytic Degradation
This compound is resistant to photolysis alone but degrades efficiently with catalysts:
- CBO (Co3O4-Bi2O3) : Achieves 100% mineralization in 2 hours under sunlight .
- Bi2O3/Co3O4 : 70% and 60% mineralization, respectively, under identical conditions .
- By contrast, ethiprole and neonicotinoids degrade faster via hydrolysis but require less energy-intensive methods .
Wastewater Treatment
Key degradates like this compound sulfone persist through treatment trains, maintaining toxicity .
Biological Activity
Fipronil is a phenylpyrazole insecticide widely used in agricultural and residential pest control. Its biological activity is primarily characterized by its potent neurotoxic effects on insects, but it also has implications for human health and environmental safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, toxicological effects, and case studies.
This compound functions as a selective antagonist of the gamma-aminobutyric acid (GABA) receptor in insects. By blocking GABA receptors, this compound disrupts inhibitory neurotransmission, leading to hyperexcitation and eventual death of the insect. This mechanism is similar to that of other neurotoxic insecticides but is distinguished by its prolonged action due to the formation of persistent metabolites.
Metabolism and Biomarkers
This compound undergoes extensive metabolism in mammals, primarily converting to this compound sulfone, which serves as a key biomarker for exposure. Research has identified multiple metabolites, including hydroxy-fipronil, which can be detected in urine and serum samples. A study indicated that after administering this compound to rats, seven unique metabolites were identified in their urine, with this compound sulfone being the most prevalent in serum samples from humans with no known pesticide exposure .
Table 1: this compound Metabolites Identified in Biological Samples
Metabolite | Type | Detection |
---|---|---|
This compound | Parent Compound | Serum, Urine |
This compound Sulfone | Primary Metabolite | Serum (25% of samples) |
Hydroxy-fipronil | New Metabolite | Urine |
M4 | Nitroso Compound | Urine |
M7 | Imine | Urine |
Toxicological Effects
The toxicological profile of this compound reveals significant risks associated with both acute and chronic exposure. Studies have shown that low doses can lead to hepatic effects such as periacinar hypertrophy in rats and mice. In dogs treated with low doses (up to 3 mg/kg body weight/day), no severe neurological effects were observed; however, higher doses (6-30 mg/kg) are typically associated with adverse outcomes .
Case Study: Occupational Exposure
A comprehensive review of acute unintentional pesticide poisoning (UAPP) incidents highlighted the prevalence of this compound-related cases among agricultural workers. Between 2001 and 2007, significant numbers of UAPP cases were reported across multiple states in the U.S., emphasizing the need for monitoring and protective measures for individuals handling this compound .
Environmental Impact
This compound's environmental persistence raises concerns about its impact on non-target species, particularly aquatic organisms and pollinators. Studies have demonstrated sublethal effects on bees, affecting their reproductive performance and overall colony health . The compound's widespread use necessitates careful risk assessments to mitigate ecological consequences.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting fipronil and its metabolites in environmental and biological samples?
- Methodological Answer : The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method is widely used for extracting this compound and metabolites from complex matrices (e.g., soil, plants, food). After acetonitrile-based extraction and dispersive SPE cleanup, detection is performed via LC-MS/MS or GC-ECD for high sensitivity and selectivity . For biological matrices like eggs or serum, solvent extraction coupled with SPE and LC-MS/MS is recommended due to its precision (recoveries: 85–118%) and ability to quantify trace levels (e.g., 0.02 µg/L in urine) .
Q. What is the primary mechanism of this compound’s neurotoxicity in non-target organisms?
- Methodological Answer : this compound acts as a noncompetitive blocker of GABA-gated chloride channels, leading to hyperexcitation of the nervous system. This mechanism is conserved across insects, fish, and mammals, but species-specific sensitivity varies. Experimental models (e.g., zebrafish, rats) are used to quantify neurotoxic thresholds, with LD₅₀ values ranging from 0.34 mg/L (carp) to 97 mg/kg (rats) .
Q. How can human exposure pathways to this compound be systematically assessed?
- Methodological Answer : Biomonitoring studies using LC-MS/MS or immunoassays are critical. Urine and serum samples are analyzed for this compound and its sulfone/sulfide metabolites. Enzymatic hydrolysis (β-glucuronidase/sulfatase) is applied to detect conjugated metabolites. Cohort studies should control for dietary intake (e.g., contaminated eggs) and environmental sources (e.g., water) .
Advanced Research Questions
Q. How do this compound metabolites influence environmental toxicity compared to the parent compound?
- Methodological Answer : Metabolites like this compound sulfone (MB46136) and desulfinyl (MB46513) exhibit higher toxicity than this compound itself. For example, this compound sulfone is 3.3× more toxic to Lepomis macrochirus (bluegill sunfish). Toxicity assays using in vitro models (e.g., GABA receptor inhibition) and in vivo bioaccumulation studies are essential to quantify these differences .
Q. What methodological challenges arise in quantifying enantiomer-specific this compound residues in aquatic systems?
- Methodological Answer : this compound’s chiral metabolites require enantioselective separation techniques (e.g., chiral HPLC or GC columns). Enantiomer fractions (EFs) in environmental samples (e.g., water, fish) must be validated against racemic standards. Cross-contamination risks (e.g., detection in non-treated samples) necessitate rigorous blank controls .
Q. How can pharmacokinetic studies inform transplacental transfer risks of this compound in mammalian models?
- Methodological Answer : Oral dosing in pregnant rats followed by LC-MS/MS analysis of maternal/fetal tissues reveals dose-dependent placental transfer. For instance, this compound sulfone accumulates in fetal organs at 20–30% of maternal concentrations. These studies recommend avoiding this compound exposure during pregnancy due to incomplete blood-placental barrier blocking .
Q. What advanced oxidation processes (AOPs) are effective in degrading this compound in contaminated wastewater?
- Methodological Answer : Electrocoagulation using iron electrodes at neutral pH achieves >80% COD reduction in this compound-laden wastewater. GC-MS confirms degradation intermediates (e.g., defluorinated byproducts). Process optimization requires monitoring current density (5–20 mA/cm²) and reaction time (30–90 min) to balance efficiency and energy costs .
Q. How do synergistic interactions between this compound and other pesticides (e.g., imidacloprid) affect toxicity profiles?
- Methodological Answer : Co-exposure studies in termites (Coptotermes formosanus) show this compound enhances imidacloprid toxicity, while imidacloprid reduces this compound efficacy. Dose-response matrices (e.g., 1–100 ppm combinations) and probit analysis are used to calculate LC₅₀ shifts. Transfer assays in untreated arenas further validate behavioral and mortality outcomes .
Q. Tables for Key Data
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCSXAVNDGMNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F | |
Source | PubChem | |
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Molecular Formula |
C12H4Cl2F6N4OS | |
Record name | FIPRONIL | |
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DSSTOX Substance ID |
DTXSID4034609 | |
Record name | Fipronil | |
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Molecular Weight |
437.1 g/mol | |
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Physical Description |
Solid;, WHITE POWDER. | |
Record name | Fipronil | |
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Solubility |
In water, 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled), all at 20 °C, In water, 2 mg/L, In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0, In acetone, >50%; corn oil >10,000 mg/L, Solubility in water: very poor | |
Record name | Fipronil | |
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Density |
1.477-1.626 at 20 °C | |
Record name | Fipronil | |
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Vapor Pressure |
2.78X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
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Color/Form |
White solid | |
CAS No. |
120068-37-3 | |
Record name | Fipronil | |
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Record name | fipronil (ISO); (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-trifluoromethylsulfinyl-pyrazole-3-carbonitrile | |
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Melting Point |
200-201 °C, 201 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.